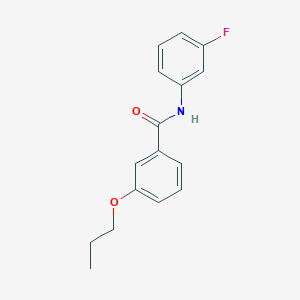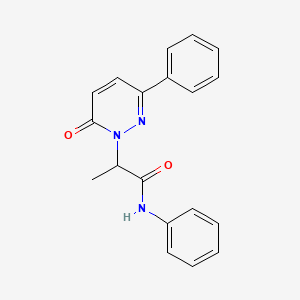
N-(3-fluorophenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-propoxybenzamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPBA is a benzamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-3-propoxybenzamide is not fully understood, but it has been suggested that it may act as a dopamine transporter inhibitor, which could lead to increased dopamine levels in the brain. This could potentially explain its effects on neuropathic pain, anxiety, and depression. N-(3-fluorophenyl)-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro, but the mechanism behind this effect is not yet clear.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3-fluorophenyl)-3-propoxybenzamide has been shown to reduce neuropathic pain and anxiety-like behavior. It has also been shown to have antidepressant-like effects in animal models. In vitro studies have shown that N-(3-fluorophenyl)-3-propoxybenzamide inhibits the growth of cancer cells, but further research is needed to determine its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-3-propoxybenzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug. Additionally, N-(3-fluorophenyl)-3-propoxybenzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-3-propoxybenzamide. One direction is to further investigate its mechanism of action, which could provide insight into its potential use as a drug. Another direction is to test its safety and efficacy in human clinical trials. Additionally, N-(3-fluorophenyl)-3-propoxybenzamide could be further studied for its potential use as an anti-cancer agent, as well as its effects on other neurological disorders.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-3-propoxybenzamide can be achieved using various methods, including the reaction of 3-fluorophenyl isocyanate with 3-propoxyaniline, the reaction of 3-fluorophenyl isocyanate with 3-propoxybenzylamine, and the reaction of 3-fluorophenyl isocyanate with 3-propoxybenzamide. The yield of N-(3-fluorophenyl)-3-propoxybenzamide using these methods ranges from 45% to 80%.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-propoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(3-fluorophenyl)-3-propoxybenzamide has been investigated as a potential drug candidate for the treatment of neuropathic pain, anxiety, and depression. In neuroscience, N-(3-fluorophenyl)-3-propoxybenzamide has been studied for its effects on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In cancer research, N-(3-fluorophenyl)-3-propoxybenzamide has been investigated for its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIBJVAESZPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)
![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)

![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)

![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)
![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)